![molecular formula C18H24N2O6 B14008042 Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate CAS No. 51865-67-9](/img/structure/B14008042.png)
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate, also known as diethyl N-[4-(methylamino)benzoyl]-L-glutamate, is a chemical compound with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol . This compound is a derivative of glutamic acid and is characterized by the presence of a benzoyl group substituted with a formyl(methyl)amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate typically involves the reaction of diethyl N-(p-aminobenzoyl)-L-glutamate with methylating agents. One common method includes a one-pot process of benzylation and methylation, followed by debenzylation using palladium on carbon (Pd/C) as a catalyst . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the benzoyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate involves its interaction with specific molecular targets. It acts as an antifolate by inhibiting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleic acids and amino acids, leading to the suppression of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known antifolate drug used in cancer therapy.
Pemetrexed: Another antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Raltitrexed: Used in the treatment of colorectal cancer.
Uniqueness
Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
51865-67-9 |
|---|---|
Fórmula molecular |
C18H24N2O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
diethyl 2-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H24N2O6/c1-4-25-16(22)11-10-15(18(24)26-5-2)19-17(23)13-6-8-14(9-7-13)20(3)12-21/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,19,23) |
Clave InChI |
ACZXKHUAGFRWOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


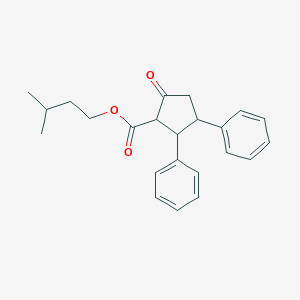

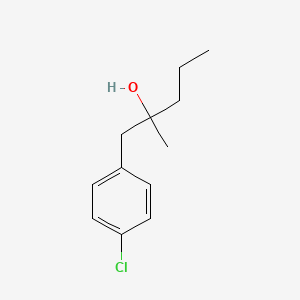
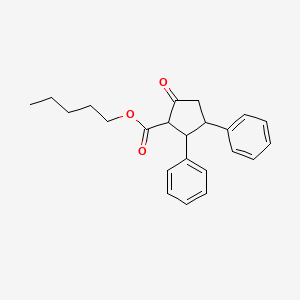
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)
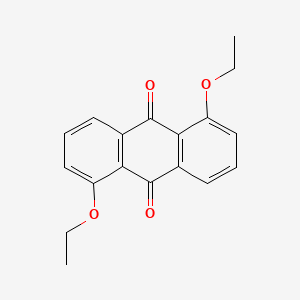
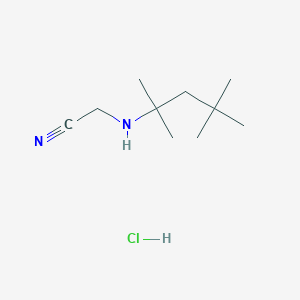

![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
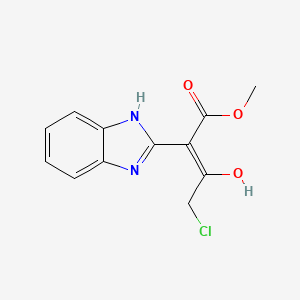
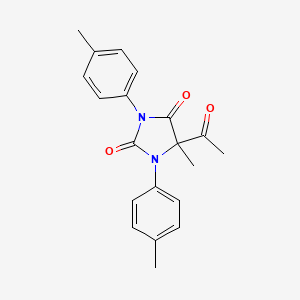
![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)
